
N-(2,5-diméthylphényl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiazine core, followed by the introduction of the sulfonamide and pyrrolidine groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazine ring system would likely contribute to the rigidity of the molecule, while the pyrrolidine and sulfonamide groups could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the benzothiazine ring could contribute to its lipophilicity .Applications De Recherche Scientifique
- Trypanosoma brucei rhodesiense, l'agent causal de la maladie du sommeil, représente une menace importante pour la santé dans certaines régions. Les traitements existants comme le mélarsoprol ont des limites dues à leur toxicité. De nouveaux composés, y compris les dérivés de la 2-aminopyrimidine, ont été explorés pour leur activité antitrypanosomiale. Certains de ces dérivés présentent des effets prometteurs contre T. brucei rhodesiense .
- Plasmodium falciparum, responsable du paludisme, reste un défi de santé mondial. La résistance aux thérapies existantes nécessite la recherche de composés antipaludiques alternatifs. Les pyrimidines substituées, y compris les 2-aminopyrimidines, ont montré une activité antipaludique. Ces composés pourraient servir de candidats potentiels pour le traitement du paludisme .
- Les chercheurs ont mis au point des voies de synthèse pour préparer des dérivés de la 2-aminopyrimidine à partir de matières de départ acycliques. Le processus en plusieurs étapes implique la fermeture de cycle, l'aromatisation, la S-méthylation, l'oxydation et la formation de guanidine. Comprendre ces voies de synthèse contribue au développement de médicaments et à la chimie médicinale .
- L'investigation de l'influence des modifications structurelles sur les activités antitrypanosomiale et antipaludique est cruciale. Les chercheurs analysent comment les substitutions sur le groupe amino et le cycle phényle impactent l'efficacité biologique. Les études SAR guident l'optimisation future de ces composés .
- Étant donné le besoin urgent de nouveaux médicaments antitrypanosomiaux et antipaludiques, les chercheurs explorent le repositionnement des composés existants. N-(2,5-diméthylphényl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide pourrait être évalué contre d'autres maladies parasitaires ou cibles moléculaires .
- L'évaluation des propriétés pharmacocinétiques et de la cytotoxicité de ces dérivés est essentielle. Les chercheurs étudient leur absorption, leur distribution, leur métabolisme et leur excrétion. De plus, les profils de sécurité sont évalués afin de minimiser les effets indésirables .
Activité antitrypanosomiale
Activité antipaludique
Synthèse chimique et chimie médicinale
Études de relation structure-activité (SAR)
Repositionnement des médicaments et identification des cibles
Études pharmacocinétiques et de toxicité
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide. The resulting compound is then reacted with 2,5-dimethylphenylsulfonyl chloride to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "pyrrolidine-1-carboxylic acid", "2,5-dimethylphenylsulfonyl chloride" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chloroacetylthio)aniline.", "Step 2: 2-(2-chloroacetylthio)aniline is then reacted with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide.", "Step 3: N-(2-chloroacetylthio)pyrrolidine-1-carboxamide is then reacted with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide." ] } | |
Numéro CAS |
1239714-04-5 |
Formule moléculaire |
C22H26N4O3S |
Poids moléculaire |
426.54 |
Nom IUPAC |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14(2)18-9-7-17(8-10-18)13-23-21(27)20-16(4)24-25-22(20)30(28,29)26-19-11-5-15(3)6-12-19/h5-12,14,26H,13H2,1-4H3,(H,23,27)(H,24,25) |
Clé InChI |
DBIVCEBPCFQHSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C(C)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
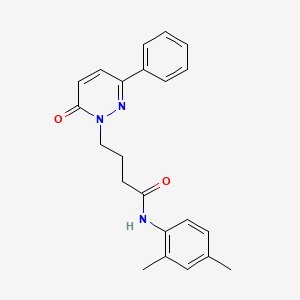
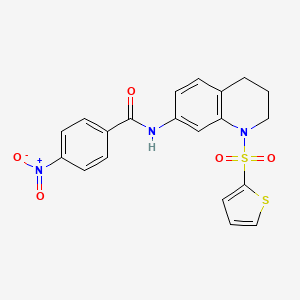

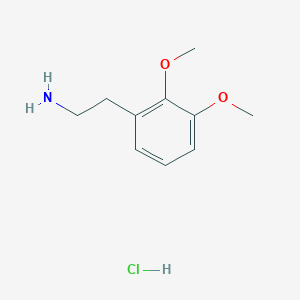

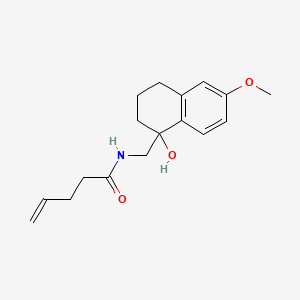
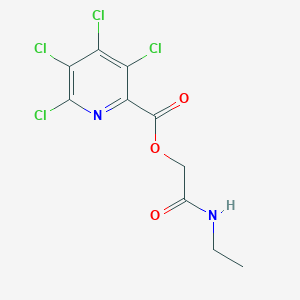
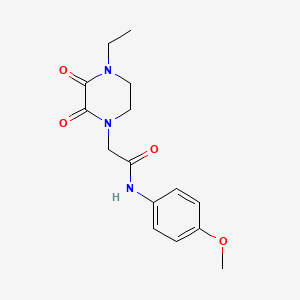

![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)
![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)